An In-depth Technical Guide to 2,4-Dimethoxy-5-methylbenzoic acid (CAS No. 50625-55-3)
An In-depth Technical Guide to 2,4-Dimethoxy-5-methylbenzoic acid (CAS No. 50625-55-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxy-5-methylbenzoic acid, a polysubstituted aromatic carboxylic acid, serves as a valuable building block in organic synthesis. Its structural features, including the carboxylic acid group and the specific arrangement of methoxy and methyl substituents on the benzene ring, make it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its potential applications in medicinal chemistry and drug discovery, grounded in established scientific principles.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,4-Dimethoxy-5-methylbenzoic acid is essential for its effective use in research and synthesis. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 50625-55-3 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |
| Molecular Weight | 196.20 g/mol | [1][2] |
| Canonical SMILES | CC1=CC(=C(C=C1OC)OC)C(=O)O | [1] |
| Appearance | White to off-white crystalline powder | |
| Storage | Store at 10°C - 25°C in a well-closed container | [1] |
Synthesis of 2,4-Dimethoxy-5-methylbenzoic acid
The synthesis of 2,4-Dimethoxy-5-methylbenzoic acid can be achieved through a reliable two-step process starting from 2,4-dimethoxy-5-methylbenzaldehyde. This involves the oxidation of the aldehyde functionality to a carboxylic acid. The following protocol is a well-established method for this type of transformation.
Experimental Protocol: Oxidation of 2,4-dimethoxy-5-methylbenzaldehyde
This protocol details the oxidation of 2,4-dimethoxy-5-methylbenzaldehyde to 2,4-Dimethoxy-5-methylbenzoic acid using potassium permanganate as the oxidizing agent.
Materials:
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2,4-dimethoxy-5-methylbenzaldehyde
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Potassium permanganate (KMnO₄)
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Sodium bisulfite (NaHSO₃)
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Hydrochloric acid (HCl), concentrated
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Potassium hydroxide (KOH)
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Water (deionized)
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Celite®
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethoxy-5-methylbenzaldehyde (1.0 mmol) in water (6 mL).
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Addition of Oxidant: Add potassium permanganate (4.0 mmol) to the solution.
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Reflux: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
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Basification and Filtration: Adjust the pH of the mixture to >12 with a solution of potassium hydroxide. Filter the mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with a small amount of water.
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Acidification and Precipitation: Cool the filtrate in an ice bath and slowly acidify to a pH of 2 with concentrated hydrochloric acid. A white precipitate of 2,4-Dimethoxy-5-methylbenzoic acid will form.
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Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold, dilute hydrochloric acid, and then with cold water. Dry the product under vacuum to yield the final product.
Causality Behind Experimental Choices:
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Potassium Permanganate as Oxidant: KMnO₄ is a strong oxidizing agent capable of efficiently converting aldehydes to carboxylic acids. The reaction is typically carried out in an aqueous solution.
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Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, ensuring the complete oxidation of the starting material in a reasonable timeframe.
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Sodium Bisulfite Quench: This step is crucial for safety and purification. It reduces the excess strong oxidant (KMnO₄) to the much less reactive manganese dioxide (MnO₂).
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Basification and Filtration: Making the solution basic ensures that the product is in its carboxylate salt form, which is soluble in water, allowing for the easy removal of the insoluble manganese dioxide by filtration.
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Acidification: Protonation of the carboxylate salt with a strong acid like HCl renders the carboxylic acid insoluble in the aqueous solution, leading to its precipitation and allowing for its isolation.
Applications in Medicinal Chemistry and Drug Discovery
Substituted benzoic acid derivatives are a cornerstone in medicinal chemistry, serving as "privileged scaffolds" in drug design. This is due to their ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, ionic interactions, and π-stacking. The specific substitution pattern of 2,4-Dimethoxy-5-methylbenzoic acid provides a unique scaffold for the development of novel therapeutic agents.
While direct applications of 2,4-Dimethoxy-5-methylbenzoic acid in clinical drugs are not extensively documented in publicly available literature, its structural motifs are present in molecules with significant biological activity. Derivatives of dimethoxybenzoic acid have been investigated for their potential as:
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Anticancer Agents: Certain benzoic acid derivatives have been shown to exhibit anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3] For instance, some dimethoxy benzoic acid derivatives have been studied for their ability to inhibit histone deacetylases (HDACs), enzymes that are crucial in regulating gene expression and are often dysregulated in cancer.[4]
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Kinase Inhibitors: Protein kinases are key regulators of cellular processes, and their aberrant activity is implicated in many diseases, including cancer. The benzoic acid scaffold has been successfully utilized in the design of potent and selective kinase inhibitors.[5] The methoxy and methyl groups on the phenyl ring of 2,4-Dimethoxy-5-methylbenzoic acid can be strategically utilized to achieve specific interactions within the ATP-binding pocket of a target kinase.
The general mechanism of action for many benzoic acid derivatives in a therapeutic context involves their ability to mimic a natural substrate or bind to an allosteric site on a target protein, thereby modulating its function. The carboxylic acid group is often crucial for forming key hydrogen bonds or salt bridges with amino acid residues in the active site of an enzyme or the binding pocket of a receptor.
Spectroscopic Data
Accurate spectroscopic data is critical for the unambiguous identification and characterization of 2,4-Dimethoxy-5-methylbenzoic acid. While a comprehensive, publicly available dataset for this specific isomer is limited, typical spectroscopic features can be predicted based on its structure and data from closely related analogs.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, and the methyl group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
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¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the carbons of the methoxy and methyl groups. The chemical shift of the carboxyl carbon is typically found in the downfield region of the spectrum.
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IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid group, a sharp absorption for the C=O stretch of the carboxyl group, and absorptions corresponding to the C-O stretches of the methoxy groups and the C-H stretches of the aromatic ring and alkyl groups.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2,4-Dimethoxy-5-methylbenzoic acid. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
References
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